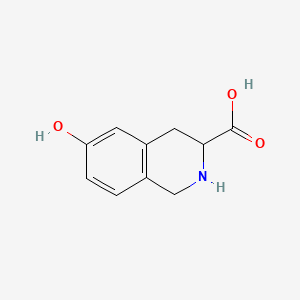

D-(+)-半乳糖胺盐酸盐

描述

科学研究应用

Anti-inflammatory Drug Delivery System

D-(+)-Galactosamine hydrochloride can be used in the synthesis of chitosan hydrogels, which have been explored as an anti-inflammatory drug delivery system . These hydrogels have outstanding features such as biodegradability, biocompatibility, non-toxicity, swelling reversibility, flexible adaption to external triggers, and the capability of drug loading .

Wound Dressing

The biocompatibility and non-toxicity of chitosan hydrogels make them suitable for wound dressing applications . They can facilitate human biological processes like inflammation, which is crucial in the wound healing process .

Tissue Engineering

Chitosan hydrogels, derived from D-(+)-Galactosamine hydrochloride, have potential applications in tissue engineering . Their biodegradability and biocompatibility make them ideal for this purpose .

Treatment of Cancer

Research has shown the potential of chitosan hydrogels in the treatment of cancer . They can be used to deliver anti-cancer drugs to the targeted site, thereby improving the effectiveness of the treatment .

Treatment of Parkinson’s Disease

Chitosan hydrogels have also been explored for their potential in the treatment of Parkinson’s disease . They can be used to deliver drugs that can help manage the symptoms of this disease .

Treatment of Gastric Ulcer

The use of chitosan hydrogels for the treatment of gastric ulcers is another potential application . They can deliver drugs that can help heal the ulcer and manage the symptoms .

Bone Regeneration

D-(+)-Glucosamine, a product of D-(+)-Galactosamine hydrochloride hydrolysis, can be used in bone regeneration . It has biological, pharmaceutical, and nutrimental effects that make it useful in this application .

Antibacterial Agent in Dentistry

D-(+)-Glucosamine can also be used as an antibacterial agent in dentistry . It can help prevent dental infections and promote oral health .

作用机制

安全和危害

属性

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-(+)-Galactosamine hydrochloride | |

CAS RN |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

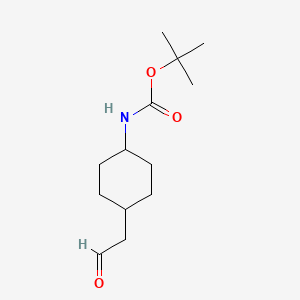

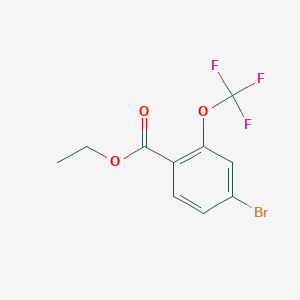

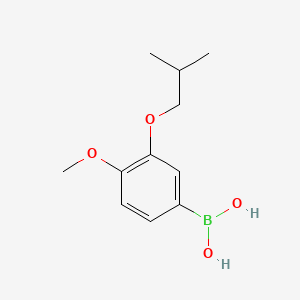

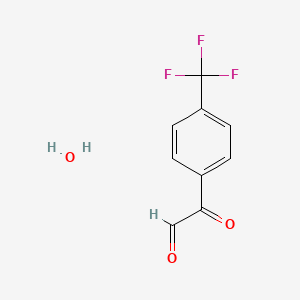

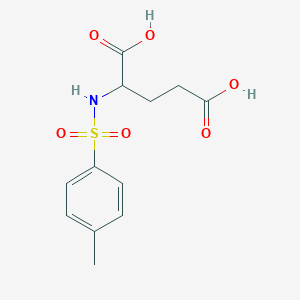

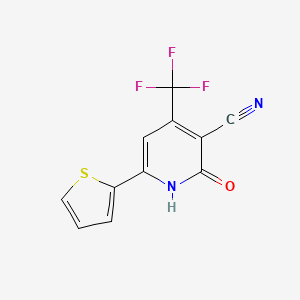

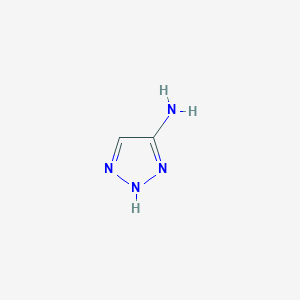

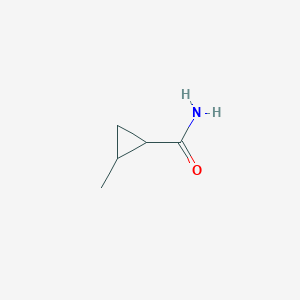

Feasible Synthetic Routes

Q & A

A: [, , , , ] D-GalN primarily targets hepatocytes, the main cells in the liver, by depleting uridine triphosphate (UTP). UTP is crucial for various cellular processes, including protein and glycoprotein synthesis. Depletion of UTP disrupts these processes, leading to cellular dysfunction and ultimately cell death.

A: [, ] Besides affecting protein and glycoprotein synthesis, UTP depletion triggers a cascade of events, including:

A: [, ] While UTP depletion is considered the primary mechanism, recent research suggests the involvement of other pathways:

ANone: The molecular formula of D-GalN hydrochloride is C6H14NO5Cl, and its molecular weight is 215.63 g/mol.

A: [] D-GalN solutions are unstable in aqueous solutions (pH 7.0), particularly when heated. They are more stable in acidic solutions (pH 3.0) and can be stored for a limited time (up to 5 days) in a refrigerator at 5°C.

A: [, , , , , ] D-GalN is often administered to rodents, primarily rats and mice, to induce acute liver injury. Various routes of administration are used, with intraperitoneal injection being the most common.

A: [, , , ] Co-administration of D-GalN with lipopolysaccharide (LPS), a bacterial toxin, creates a highly sensitive model mimicking the key features of human viral hepatitis, including:

A: [] D-GalN is primarily used in acute models of liver injury. Limited data is available on the long-term effects of chronic exposure.

A: [] Numerous resources are available to support research using the D-GalN model, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)

![7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3021819.png)